6-Methyl-2-(pentafluorobenzoyl)pyridine chemical structure and properties
6-Methyl-2-(pentafluorobenzoyl)pyridine chemical structure and properties
An In-Depth Technical Guide to 6-Methyl-2-(pentafluorobenzoyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2-(pentafluorobenzoyl)pyridine, a fluorinated heterocyclic ketone of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a pyridine ring, a methyl group, and a pentafluorobenzoyl moiety imparts distinct physicochemical properties that are highly valuable in the design of novel bioactive compounds and functional materials. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a compelling building block in drug discovery.[1][2][3][4] This document details the molecule's structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications, serving as a critical resource for scientists engaged in advanced chemical research.
Molecular Structure and Physicochemical Properties
The structure of 6-Methyl-2-(pentafluorobenzoyl)pyridine features a central pyridine ring substituted at the 2-position with a pentafluorobenzoyl group and at the 6-position with a methyl group. The electron-withdrawing nature of the pentafluorophenyl ring and the ketone linker, contrasted with the electron-donating methyl group, creates a unique electronic profile that influences its reactivity and intermolecular interactions.
Chemical Structure Diagram
The 2D chemical structure is represented below.
Caption: 2D Structure of 6-Methyl-2-(pentafluorobenzoyl)pyridine
Physicochemical Data
While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds and computational models. A related compound, 5-Methyl-2-(pentafluorobenzoyl)pyridine, has a reported molecular weight of 287.18 g/mol and a molecular formula of C13H6F5NO.[5] The properties of the target compound are expected to be similar.
| Property | Value (Predicted/Inferred) | Source/Notes |
| Molecular Formula | C₁₃H₆F₅NO | - |
| Molecular Weight | 287.18 g/mol | Based on atomic weights |
| Appearance | White to off-white solid | Inferred from similar benzoylpyridines |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Typical for aromatic ketones |
| XLogP3-AA | 3.3 | A measure of lipophilicity, from 6-Methoxy analog[6] |
Synthesis and Mechanistic Considerations
The synthesis of 2-acylpyridines can be achieved through various methods, including the addition of organometallic reagents to N-activated pyridines or the coupling of pyridine derivatives with acylating agents.[7][8] For 6-Methyl-2-(pentafluorobenzoyl)pyridine, a practical and efficient approach involves the reaction of a 2-lithiated pyridine derivative with a suitable pentafluorobenzoyl electrophile.
Proposed Synthesis Workflow
The following workflow outlines a reliable, multi-step synthesis starting from commercially available 2-fluoro-6-methylpyridine.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-6-methylpyridine (CAS: 407-22-7)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Pentafluorobenzoyl chloride (CAS: 2251-50-5)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 2-fluoro-6-methylpyridine (1.0 eq) to the cooled THF. Stir for 5 minutes. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate is favored at the 2-position due to the directing effect of the pyridine nitrogen.
-
Acylation: In a separate flask, prepare a solution of pentafluorobenzoyl chloride (1.2 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Methyl-2-(pentafluorobenzoyl)pyridine.
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. The pentafluorophenyl group provides a distinct signature in ¹⁹F NMR spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and three aromatic protons on the pyridine ring (multiplets, ~7.5-8.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~180-190 ppm), carbons of the pyridine ring, the methyl carbon, and the complex pattern of carbons in the pentafluorophenyl ring showing C-F coupling. |
| ¹⁹F NMR | Three distinct signals for the ortho, meta, and para fluorine atoms of the C₆F₅ group, typically appearing as a doublet, a triplet, and a triplet of triplets, respectively. |
| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the calculated molecular weight (287.18 m/z for C₁₃H₆F₅NO). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (~1680-1700 cm⁻¹), and characteristic bands for C-F bonds (~1100-1400 cm⁻¹) and aromatic C-H/C=C bonds. |
Reactivity and Applications in Drug Discovery
The incorporation of fluorine into drug candidates can profoundly alter their properties, often leading to enhanced bioavailability, metabolic stability, and receptor binding affinity.[2][4] The pentafluorophenyl group, in particular, is known to increase the electrophilicity of adjacent carbonyl groups and can participate in unique non-covalent interactions.[9]
Key Structural Features and Their Implications:
-
Pyridine Core: A common scaffold in many biologically active compounds, capable of forming hydrogen bonds and coordinating with metal ions in enzyme active sites.[2]
-
Pentafluorophenyl Moiety: This group significantly increases the molecule's lipophilicity and can block sites of oxidative metabolism, prolonging the drug's half-life.[3][4] The high reactivity of pentafluorophenyl esters and ketones makes them valuable precursors in synthesis.[10]
-
Ketone Linker: Provides a rigid connection between the two aromatic rings and can act as a hydrogen bond acceptor. Its reactivity can be exploited for further derivatization.
This molecular architecture is a valuable starting point for developing inhibitors for various enzyme classes, such as kinases or proteases, where interactions with both heterocyclic and hydrophobic pockets are crucial for potency and selectivity. The compound serves as a key intermediate for creating more complex molecular structures through reactions like nucleophilic substitutions or palladium-catalyzed cross-coupling.[2]
Conclusion
6-Methyl-2-(pentafluorobenzoyl)pyridine is a strategically designed chemical entity with significant potential as a building block in pharmaceutical and materials science research. Its synthesis is achievable through established organometallic procedures, and its unique electronic and steric properties, conferred by the fluorinated aromatic ring, make it an attractive scaffold for further chemical exploration. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in their research endeavors.
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